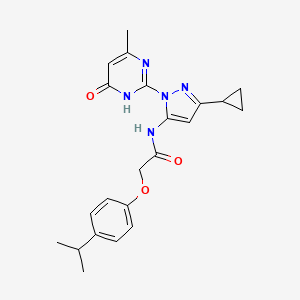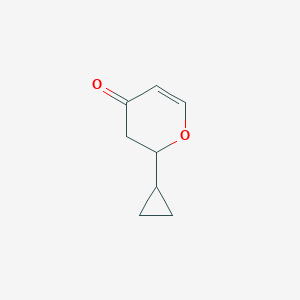
2-cyclopropyl-3,4-dihydro-2H-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-3,4-dihydro-2H-pyran-4-one is a heterocyclic compound with the molecular formula C8H10O2 It is a derivative of 3,4-dihydro-2H-pyran, featuring a cyclopropyl group attached to the second carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one can be achieved through several methods. One common approach involves the use of organocatalysts, such as N-heterocyclic carbenes (NHCs), which facilitate the formation of the pyran ring via cycloaddition reactions . Another method includes the use of Grubbs’ catalysts for olefin metathesis and double bond migration sequences . These reactions typically occur under mild conditions and can be scaled up for industrial production.
Industrial Production Methods
Industrial production of this compound often involves the use of bulk manufacturing processes, where the compound is synthesized in large quantities using optimized reaction conditions and catalysts . The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropyl-3,4-dihydro-2H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or ketones.
Reduction: Reduction reactions can yield dihydropyran derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, sodium borohydride (NaBH4), and trifluoroacetic acid . Reaction conditions vary depending on the desired product, but typically involve mild temperatures and atmospheric pressure.
Major Products
The major products formed from these reactions include functionalized enones, γ-lactones, cyclic enamines, and 2-pyrones . These products are valuable intermediates in organic synthesis and pharmaceutical development.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-3,4-dihydro-2H-pyran-4-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one involves its interaction with molecular targets through cycloaddition and substitution reactions. The compound’s unique structure allows it to participate in various chemical transformations, leading to the formation of biologically active molecules . The pathways involved include the activation of aldehydes via Breslow-type adducts and the formation of enol δ-lactones .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydro-2H-pyran: A parent compound with similar structural features but lacking the cyclopropyl group.
2,3-Dihydro-4H-pyran: Another derivative with different hydrogenation patterns.
Tetrahydropyran: A fully saturated analog with different reactivity and applications.
Uniqueness
2-Cyclopropyl-3,4-dihydro-2H-pyran-4-one is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties
Eigenschaften
IUPAC Name |
2-cyclopropyl-2,3-dihydropyran-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-7-3-4-10-8(5-7)6-1-2-6/h3-4,6,8H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVIPFXUHZYBBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC(=O)C=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
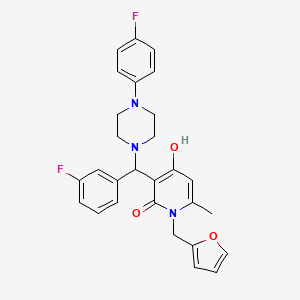

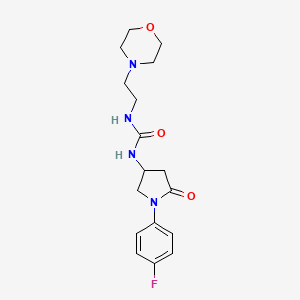
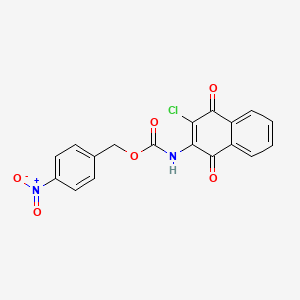
![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2677719.png)
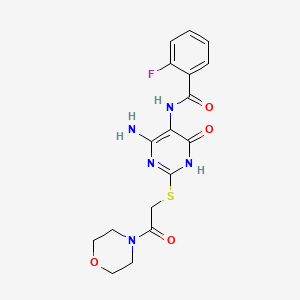
![rac-4-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}morpholine](/img/structure/B2677724.png)
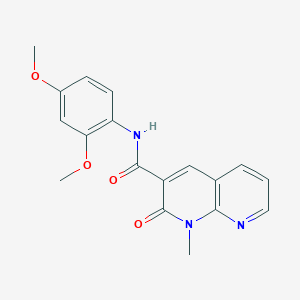

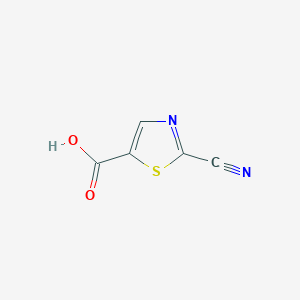
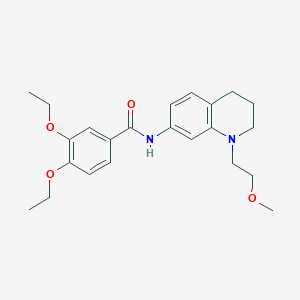
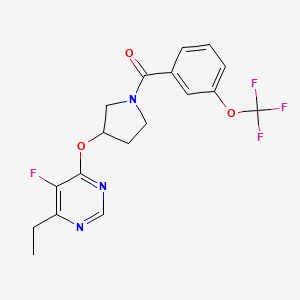
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2677733.png)
